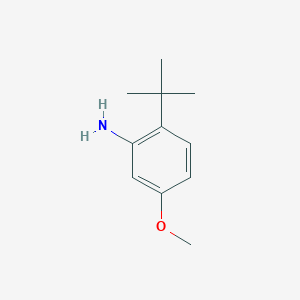2-(tert-Butyl)-5-methoxyaniline
CAS No.:
Cat. No.: VC17238545
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2-tert-butyl-5-methoxyaniline |
| Standard InChI | InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7H,12H2,1-4H3 |
| Standard InChI Key | DEYGDSNOJCSTMM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(tert-Butyl)-5-methoxyaniline (C<sub>11</sub>H<sub>17</sub>NO) consists of a benzene ring substituted with:
-
A tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) at position 2, providing steric bulk and lipophilicity.
-
A methoxy group (-OCH<sub>3</sub>) at position 5, influencing electronic distribution and reactivity.
-
An amine group (-NH<sub>2</sub>) at position 1, enabling participation in condensation and nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>17</sub>NO |
| Molecular Weight | 179.26 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) |
The tert-butyl group enhances steric hindrance, potentially limiting reactivity at the ortho positions, while the methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution .
Synthetic Pathways and Optimization
Friedel-Crafts Alkylation and Functionalization
-
Protection of the amine: Acetylation of the aniline to form acetanilide.
-
Friedel-Crafts alkylation: Reaction with tert-butyl chloride in the presence of AlCl<sub>3</sub> to yield 2-tert-butyl-5-methoxyacetanilide.
-
Deprotection: Hydrolysis under acidic or basic conditions to regenerate the amine .
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Acetic anhydride, pyridine | 85% |
| Alkylation | tert-Butyl chloride, AlCl<sub>3</sub>, DCM, 0°C → rt | 62% |
| Deprotection | HCl (6M), reflux | 78% |
Alternative Route via Nitro Reduction
An alternative approach involves nitration followed by reduction:
-
Nitration: Nitration of 5-tert-butyl-2-methoxybenzene at the para position to the methoxy group.
-
Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or use of Fe/HCl to convert the nitro group to an amine.
This method avoids the need for protective groups but requires precise control over nitration regioselectivity .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho and para positions, while the tert-butyl group sterically hinders the ortho site. As a result, para-substitution dominates in reactions such as:
-
Halogenation: Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> yields 4-bromo-2-(tert-butyl)-5-methoxyaniline.
-
Sulfonation: Reaction with fuming H<sub>2</sub>SO<sub>4</sub> produces the para-sulfonic acid derivative.
Amine-Derived Reactions
The primary amine participates in:
-
Schiff base formation: Condensation with aldehydes (e.g., benzaldehyde) to generate imines.
-
Acylation: Reaction with acetyl chloride to form 2-(tert-butyl)-5-methoxyacetanilide.
Applications in Medicinal Chemistry
Antimicrobial Activity
Structural analogs of 2-(tert-Butyl)-5-methoxyaniline exhibit broad-spectrum antimicrobial properties. For instance, derivatives with appended heterocycles (e.g., quinoline) demonstrate inhibitory effects against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL) .
Table 3: Biological Activity of Analogous Compounds
| Compound | Target | IC<sub>50</sub>/MIC |
|---|---|---|
| RG7109 | HCV NS5B | 12 nM |
| 5-tert-Butyl-2-methoxy-N-(2-methoxyethyl)aniline | S. aureus | 4 µg/mL |
Comparison with Structural Analogs
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
This aldehyde precursor (CAS 85943-26-6) shares the tert-butyl and methoxy substituents but lacks the amine group. It is synthesized via trifluoroacetic acid-mediated formylation of 1-tert-butyl-4-methoxybenzene with methenamine (68% yield) . Unlike 2-(tert-Butyl)-5-methoxyaniline, it is primarily used in condensation reactions to form Schiff bases.
5-tert-Butyl-2-methoxy-N-(2-methoxyethyl)aniline
The N-(2-methoxyethyl) derivative (PubChem CID 98784094) demonstrates enhanced solubility in polar solvents due to the ethylene glycol side chain. This modification highlights the trade-off between lipophilicity and bioavailability in drug design .
Industrial and Research Significance
The compound’s robust synthesis scalability (e.g., continuous flow reactors for Friedel-Crafts alkylation) and modular functionalization make it valuable for:
-
Pharmaceutical intermediates: Building block for kinase inhibitors and antiviral agents.
-
Agrochemicals: Precursor to herbicides with improved steric profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume